
key characteristics of 4-Chloro-2-
nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
1-(4-Chloro-2-

nitrophenyl)ethanone

CAS No.: 23082-51-1

Cat. No.: B1590640 Get Quote

Technical Guide: 4'-Chloro-2'-nitroacetophenone
A Privileged Scaffold for Heterocyclic Synthesis
Executive Summary
4'-Chloro-2'-nitroacetophenone (CAS: 23082-51-1) is a critical disubstituted aromatic building

block characterized by its unique substitution pattern: an electron-withdrawing nitro group ortho

to the acetyl moiety and a chlorine atom para to the acetyl group. This specific arrangement

creates a "push-pull" electronic environment that makes the molecule a versatile precursor for

the synthesis of pharmacologically active heterocycles, particularly 6-chloroindoles and 7-

chloroquinolines.

Unlike its isomer 2-chloro-4-nitroacetophenone, this compound presents specific synthetic

challenges due to the difficulty of introducing a nitro group ortho to a ketone functionality via

direct electrophilic aromatic substitution. This guide details the regioselective synthesis,

reactivity profile, and handling protocols required to utilize this intermediate effectively in drug

discovery.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9][10]
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Property Specification

IUPAC Name 1-(4-Chloro-2-nitrophenyl)ethanone

CAS Number 23082-51-1

Molecular Formula C₈H₆ClNO₃

Molecular Weight 199.59 g/mol

Appearance Yellow to orange crystalline solid

Melting Point 55.0 – 59.0 °C

Boiling Point ~245 °C (at 760 mmHg)

Solubility
Soluble in DCM, Ethyl Acetate, Methanol;

Insoluble in Water

Hazards
Skin/Eye Irritant (H315, H319); Potential

Sensitizer

Synthetic Routes & Production Strategy
The Regioselectivity Challenge
Direct nitration of 4-chloroacetophenone typically yields the 3-nitro isomer (meta to the acetyl

group) due to the directing effects of the carbonyl (meta-director) and the chlorine (ortho/para-

director). Consequently, the production of the 2-nitro isomer requires an indirect approach,

most reliably via the Magnesium Malonate Method.

Recommended Protocol: The Malonate Pathway
This route circumvents direct nitration by constructing the acetyl group after the nitro group is

already present on the ring.

Acylation: Reaction of 4-chloro-2-nitrobenzoyl chloride with diethyl malonate (activated by

magnesium ethoxide).

Hydrolysis & Decarboxylation: Acid-catalyzed hydrolysis of the resulting malonate

intermediate yields the target acetophenone.
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Figure 1: Regioselective Synthesis via Malonate Displacement
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Reactivity Profile & Mechanistic Insights
The "Ortho-Effect" and Reductive Cyclization
The defining feature of 4'-chloro-2'-nitroacetophenone is the proximity of the nitro group to the

acetyl side chain. Upon reduction of the nitro group to an amine, the molecule becomes 2'-

amino-4'-chloroacetophenone. This intermediate is unstable and highly prone to condensation

reactions, making it an ideal precursor for:

Friedländer Synthesis: Condensation with ketones/aldehydes to form 7-chloroquinolines.

Indole Synthesis: Reductive cyclization (e.g., using Zn/TiCl₄ or catalytic hydrogenation) to

form 6-chloroindole.

Nucleophilic Aromatic Substitution (SₙAr)
While the chlorine atom is meta to the nitro group (normally deactivating for SₙAr), it is para to

the acetyl group. The acetyl group is a moderate electron-withdrawing group (EWG).

Reactivity: The chlorine is moderately activated. Strong nucleophiles (e.g., methoxide, thiols)

can displace the chlorine, but the reaction is slower than in 4-chloro-3-nitroacetophenone

(where Cl is ortho/para to NO₂).

Implication: Process chemists must use higher temperatures or polar aprotic solvents

(DMSO, DMF) to effect substitution at the C4 position.
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Figure 2: Divergent Synthetic Pathways for Drug Development
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Experimental Protocol: Chemoselective Reduction
Objective: To reduce the nitro group to an amine without reducing the ketone carbonyl.

Context: Standard catalytic hydrogenation (H₂/Pd-C) can sometimes reduce the ketone to an

alcohol. The Iron/Acetic Acid (Bechamp Reduction) method is preferred for its high

chemoselectivity.

Materials
4'-Chloro-2'-nitroacetophenone (10 mmol, 1.99 g)

Iron powder (325 mesh, 50 mmol, 2.8 g)

Glacial Acetic Acid (20 mL)
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Ethanol (20 mL)

Step-by-Step Methodology
Setup: Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer, reflux

condenser, and internal thermometer.

Dissolution: Dissolve the nitroacetophenone in Ethanol/Acetic acid (1:1 v/v) and heat to

60°C.

Addition: Add Iron powder in small portions over 15 minutes. Caution: Exothermic reaction.

Reflux: Heat the mixture to reflux (approx. 85°C) for 2 hours. Monitor conversion via TLC

(eluent: 30% EtOAc/Hexane). The starting material (yellow) should disappear, replaced by a

fluorescent amine spot.

Workup:

Cool to room temperature.[1]

Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

Neutralize the filtrate with saturated NaHCO₃ solution.

Extract with Ethyl Acetate (3 x 50 mL).

Dry over Na₂SO₄ and concentrate in vacuo.

Validation: The product, 2'-amino-4'-chloroacetophenone, is unstable; proceed immediately

to the next cyclization step (e.g., quinoline synthesis).

Pharmaceutical Applications
This scaffold is a confirmed intermediate in the synthesis of:

Anti-malarial agents: Via the 7-chloroquinoline scaffold (analogous to Chloroquine structure).

Kinase Inhibitors: Indole derivatives synthesized from this backbone are explored as kinase

inhibitors due to the halogen handle allowing further coupling (Suzuki/Buchwald) at the 6-
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position of the indole.

Anti-asthmatics: Precursors for quinoline-based leukotriene receptor antagonists.

Handling & Safety (SDS Summary)
Signal Word: WARNING

Health Hazards:

H315: Causes skin irritation.[2][3][4]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2][3]

Storage: Store under inert gas (Argon/Nitrogen). The amine derivative is air-sensitive

(oxidation).

Note: Unlike alpha-chloroacetophenone (phenacyl chloride), this ring-substituted isomer is

not a potent lachrymator, but standard PPE (gloves, goggles, fume hood) is mandatory to

prevent sensitization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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